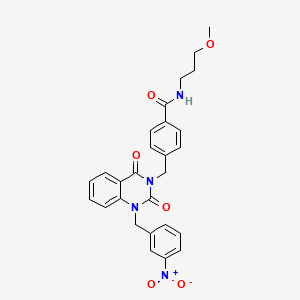

![molecular formula C20H21N5O2 B2422329 N-(2-metoxifenil)-5-metil-7-fenil-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida CAS No. 1212331-23-1](/img/structure/B2422329.png)

N-(2-metoxifenil)-5-metil-7-fenil-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

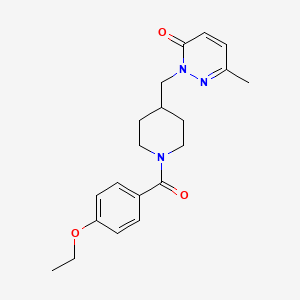

“N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound that contains several functional groups and rings, including a methoxyphenyl group, a phenyl group, a tetrahydrotriazolopyrimidine ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups and rings. The presence of these groups and the way they are arranged in the molecule would determine its chemical properties and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and their reactivity. For example, the carboxamide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and spectral properties .Aplicaciones Científicas De Investigación

Síntesis mediada por microondas

Este compuesto se puede sintetizar utilizando un método libre de catalizador, aditivos y ecológico bajo condiciones de microondas . Esta reacción en tándem implica el uso de enaminonitrilos y benzohidrazidas, un mecanismo de transamidación seguido de adición nucleofílica con nitrilo, y posterior condensación para producir el compuesto objetivo en un tiempo de reacción corto .

Amplio alcance del sustrato

La metodología para sintetizar este compuesto demuestra un amplio alcance del sustrato y buena tolerancia al grupo funcional, dando como resultado la formación de productos con rendimientos buenos a excelentes . Esto sugiere que podría utilizarse en una variedad de reacciones químicas.

Funcionalización en etapa tardía

El compuesto se puede utilizar en la funcionalización en etapa tardía de la triazolo piridina, lo que demuestra aún más su utilidad sintética .

Química medicinal

La parte [1,2,4]triazolo [1,5-a]pirimidina, que forma parte del compuesto, tiene enormes aplicaciones en la química medicinal y farmacéutica . Se encuentra en numerosos productos naturales que exhiben inmensas actividades biológicas .

Tratamiento de diversos trastornos

Estos tipos de compuestos se utilizan en el tratamiento de trastornos cardiovasculares, diabetes tipo 2 y trastornos hiperproliferativos .

Ciencias de los materiales

Además de sus aplicaciones medicinales, estos tipos de compuestos también tienen diversas aplicaciones en los campos de las ciencias de los materiales .

Actividad antifúngica

Se han sintetizado derivados de triazol que contienen cadenas laterales alquinílicas, que podrían incluir potencialmente el compuesto en cuestión, y se ha evaluado su actividad antifúngica frente a las especies Cryptococcus y Candida .

Mecanismo De Acción

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively .

Mode of Action

The compound interacts with its targets through allosteric binding . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The compound has shown promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . Inhibition of these pathways results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits NO and TNF-α production in LPS-stimulated human microglia cells .

Action Environment

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that triazolopyrimidines can be regarded as plausible substrates for enzymatic biochemical processes . They have the potential to interact with a variety of enzymes and receptors, thus showing versatile biological activities .

Cellular Effects

Related triazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . They have also shown superior cytotoxic activities against certain cell lines .

Molecular Mechanism

Related triazolopyrimidine compounds have been observed to exert their effects through the inhibition of certain pathways . They can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Temporal Effects in Laboratory Settings

Related triazolopyrimidine compounds have been synthesized using various methods, resulting in good-to-excellent yields .

Dosage Effects in Animal Models

Related triazolopyrimidine compounds have shown anticonvulsive activity in certain seizure models .

Metabolic Pathways

Related triazolopyrimidine compounds have been synthesized using various reactions, including transamidation mechanisms followed by nucleophilic addition with nitrile .

Transport and Distribution

Related triazolopyrimidine compounds have been synthesized using catalysts supported on magnetite nanoparticles .

Subcellular Localization

Related triazolopyrimidine compounds have been synthesized using various methods, and their properties have been characterized using various analyses .

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-13-17(19(26)24-15-10-6-7-11-16(15)27-2)18(14-8-4-3-5-9-14)25-20(23-13)21-12-22-25/h3-13,17-18H,1-2H3,(H,24,26)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUYFNQIWMSFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2422255.png)

![N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2422256.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2422257.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-phenoxyphenoxy)acetamide](/img/structure/B2422260.png)

![4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2422261.png)